N-(4-bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide
Description
N-(4-bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 4-bromophenyl group, a sulfanyl-linked tetrahydroisoquinoline core, and a cyano-ethyl substituent. Its design integrates pharmacophoric elements observed in bioactive molecules, such as the acetamide backbone (shared with penicillin derivatives) and heterocyclic motifs common in ligands and enzyme inhibitors . The sulfanyl bridge may modulate electronic effects and intermolecular interactions, distinguishing it from oxygen- or nitrogen-linked analogs.
Properties
CAS No. |
299163-46-5 |
|---|---|
Molecular Formula |
C20H20BrN3OS |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrN3OS/c1-2-18-16-6-4-3-5-15(16)17(11-22)20(24-18)26-12-19(25)23-14-9-7-13(21)8-10-14/h7-10H,2-6,12H2,1H3,(H,23,25) |
InChI Key |
HKSSNFZEPQVTHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, is reacted with acetic anhydride to form N-(4-bromophenyl)acetamide.
Synthesis of the Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline derivative is synthesized through a Pictet-Spengler reaction involving an aldehyde and an amine.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the tetrahydroisoquinoline derivative using a thiol reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the cyano group can participate in hydrogen bonding. The tetrahydroisoquinoline moiety may interact with aromatic residues in the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
*Assumed similar to parent acetamide backbone; †Based on bond length ranges in analogous compounds ; ‡Predicted due to steric effects of tetrahydroisoquinoline.
Key Observations :
- Bond Lengths: The C1–C2 (acetamide backbone) and N1–C2 bonds in the title compound are expected to align with reported ranges for analogs (1.50–1.53 Å and 1.30–1.35 Å, respectively) . Deviations may arise from electron-withdrawing cyano and sulfanyl groups.
- Dihedral Angles: The dihedral angle between the 4-bromophenyl and tetrahydroisoquinoline groups is likely >60°, exceeding the 66.4° observed in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide . This is attributed to steric hindrance from the bicyclic tetrahydroisoquinoline system.
- Intermolecular Interactions : Unlike simpler analogs that rely on N–H⋯O and C–H⋯F/O interactions , the title compound’s sulfanyl group may enable S⋯π or S–H⋯X interactions, enhancing crystal packing stability.
Research Implications and Limitations
The absence of direct crystallographic or pharmacological data for the title compound in the provided evidence necessitates extrapolation from structural analogs. Future studies should prioritize:
Crystallographic Analysis : Using SHELX-based refinement to resolve bond lengths, angles, and packing interactions.
Comparative Bioassays: Evaluating activity against analogs with known antimicrobial or ligand properties .
Biological Activity
N-(4-bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group, a cyano group, and a tetrahydroisoquinoline moiety linked via a sulfanyl group to an acetamide functional group. Its molecular formula is , indicating the presence of various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Features
The compound's unique structural features contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and biological interactions. |
| Cyano Group | May influence pharmacokinetics and receptor binding. |
| Tetrahydroisoquinoline | Associated with neuroactive properties. |
| Sulfanyl Linkage | Potentially enhances reactivity and biological efficacy. |
This compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the bromophenyl and tetrahydroisoquinoline moieties may enhance its antitumor properties through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The tetrahydroisoquinoline structure is known for its neuroprotective properties. Compounds within this class have been studied for their potential to protect neuronal cells from oxidative stress and neurodegeneration.
- Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may possess similar effects.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Antitumor Study : A study focusing on thioether-substituted tetrahydroisoquinoline derivatives highlighted their significant cytotoxicity against human lung carcinoma cells (A549). The study indicated that modifications in the substituents could enhance the anticancer efficacy .
- Neuroprotection : Research on tetrahydroisoquinoline derivatives showed promise in protecting against neurotoxicity induced by glutamate in neuronal cultures. This suggests a potential mechanism for neuroprotection involving modulation of glutamate receptors .
- Antimicrobial Activity : A comparative analysis of several acetamides revealed that compounds with similar structural features exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
| Activity | Potential Effects | References |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Neuroprotective | Protection against oxidative stress | |
| Antimicrobial | Inhibition of bacterial growth |
Synthesis and Derivatives
The synthesis of this compound can be approached through various methods that allow for modifications leading to different derivatives with potentially enhanced biological activities. For example:
- Synthesis Method 1 : Reaction of 4-bromobenzaldehyde with 4-cyano-N-(ethyl)thioacetamide under acidic conditions.
- Synthesis Method 2 : Use of coupling reactions involving tetrahydroisoquinoline derivatives to yield diverse structural analogs.
These synthetic routes provide opportunities for exploring structure-activity relationships (SAR) that could lead to more potent compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
